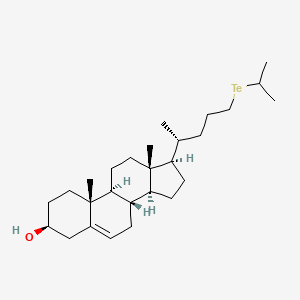

24-(Isopropyltelluro)chol-5-en-3beta-ol

Description

Properties

CAS No. |

72249-76-4 |

|---|---|

Molecular Formula |

C27H46OTe |

Molecular Weight |

514.3 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-yltellanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46OTe/c1-18(2)29-16-6-7-19(3)23-10-11-24-22-9-8-20-17-21(28)12-14-26(20,4)25(22)13-15-27(23,24)5/h8,18-19,21-25,28H,6-7,9-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

DMNWGJUYMFLTNW-DPAQBDIFSA-N |

SMILES |

CC(C)[Te]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCC[Te]C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)[Te]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

24-(isopropyltelluro)chol-5-en-3 beta-ol 24-(isopropyltelluro)chol-5-en-3 beta-ol, 123Te-labeled 24-ITELCHOLEN |

Origin of Product |

United States |

Synthetic Methodologies for 24 Isopropyltelluro Chol 5 En 3beta Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 24-(isopropyltelluro)chol-5-en-3beta-ol reveals two primary disconnections: the carbon-tellurium bond and the strategic functionalization of the cholesterol side chain.

Strategic Approaches to the Cholestane (B1235564) Core Functionalization

The initial retrosynthetic disconnection breaks the C24-Te bond, identifying a suitable cholesterol-derived electrophile and an isopropyltelluro nucleophile as the key synthons. This approach simplifies the problem to the synthesis of a cholestane derivative activated at the C-24 position for nucleophilic attack. A prime candidate for this electrophilic precursor is a 24-halocholesterol or a cholesterol derivative with a sulfonate ester, such as a tosylate or mesylate, at the C-24 position. This leads to the retrosynthetic intermediate, 24-hydroxycholesterol (B1141375), a well-established and accessible compound. The synthesis of 24-hydroxycholesterol can be approached from various starting materials, including the readily available stigmasterol (B192456) or desmosterol (B1670304).

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Precursor |

| This compound | C-Te Bond | 24-Tosyloxycholest-5-en-3beta-ol and Isopropyltelluride anion |

| 24-Tosyloxycholest-5-en-3beta-ol | C-O Bond (Tosylate) | 24-Hydroxycholest-5-en-3beta-ol |

| 24-Hydroxycholest-5-en-3beta-ol | C-C and C-O Bonds | Stigmasterol or Desmosterol |

Introduction of the Isopropyltelluro Moiety

The second key disconnection involves the formation of the isopropyltelluro nucleophile. This can be generated in situ from elemental tellurium and an isopropyl organometallic reagent, such as isopropyllithium (B161069) or an isopropyl Grignard reagent. Alternatively, reduction of diisopropyl ditelluride can produce the corresponding tellurolate anion. The choice of the specific tellurium reagent and reaction conditions is critical for achieving high yields and avoiding side reactions.

Precursor Chemistry and Stereoselective Approaches

The successful synthesis of this compound hinges on the efficient and stereocontrolled synthesis of advanced cholesterol intermediates.

Synthesis of Advanced Cholesterol Intermediates

The synthesis of 24-hydroxycholesterol, the pivotal intermediate, can be achieved through several routes. One common method involves the ozonolysis of the C-22 double bond of stigmasterol to yield an aldehyde, which can then be subjected to a Wittig-type reaction or a Grignard addition to introduce the remaining side-chain carbons.

A more modern and stereoselective approach starts from desmosterol. The C-24 double bond of desmosterol can be dihydroxylated to afford a diol. Subsequent selective protection and deoxygenation steps can lead to the desired 24-hydroxycholesterol. Photocatalytic oxidation of desmosterol has also been reported as a key step in a facile synthesis of (24R)-hydroxycholesterol. nih.gov

Before the introduction of the tellurium moiety, the 3-beta-hydroxyl group of the cholesterol core is typically protected to prevent its interference in subsequent reactions. Common protecting groups include acetate (B1210297), benzoate, or silyl (B83357) ethers, which can be readily removed at the final stage of the synthesis.

Control of Stereochemistry at the Telluration Site

The stereochemistry at the C-24 position is a critical aspect of the synthesis. The configuration of the final product will be determined by the stereochemistry of the 24-hydroxycholesterol precursor and the mechanism of the nucleophilic substitution reaction. If the reaction proceeds via a typical Sₙ2 mechanism, an inversion of configuration at C-24 would be expected. Therefore, to obtain a specific stereoisomer of this compound, the corresponding opposite stereoisomer of the 24-hydroxycholesterol precursor must be used.

Stereoselective synthesis of 24-hydroxycholesterol has been achieved using methods like the Sharpless asymmetric dihydroxylation of a Δ²⁴-steroid, which allows for the controlled introduction of the hydroxyl group with a high degree of diastereoselectivity.

Telluration Strategies and Reaction Optimization

The final and most crucial step in the synthesis is the introduction of the isopropyltelluro group. This is typically achieved by reacting a suitable cholesterol precursor, such as 24-tosyloxycholest-5-en-3beta-ol (with the 3-beta-ol protected), with a pre-formed isopropyltelluride anion.

The isopropyltelluride anion (CH₃)₂CHTe⁻ can be generated by various methods. One common approach is the reaction of elemental tellurium with an organolithium reagent like isopropyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Alternatively, sodium borohydride (B1222165) can be used to reduce diisopropyl ditelluride to the corresponding tellurolate.

The nucleophilic substitution reaction is typically carried out in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation of the telluride anion. The choice of solvent is also important, with polar aprotic solvents like THF or DMF being commonly employed. Reaction temperatures can vary from low temperatures (e.g., -78 °C) to room temperature, depending on the reactivity of the substrate and the nucleophile.

Optimization of the reaction conditions, including the stoichiometry of the reagents, reaction time, and temperature, is essential to maximize the yield of the desired product and minimize the formation of byproducts, such as elimination products or dialkyl tellurides.

A representative reaction scheme for the telluration step is as follows:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 3-beta-(tert-Butyldimethylsilyloxy)-24-tosyloxycholest-5-ene | Lithium isopropyltelluride | THF | -78 °C to r.t. | 3-beta-(tert-Butyldimethylsilyloxy)-24-(isopropyltelluro)chol-5-ene |

Following the successful introduction of the isopropyltelluro moiety, the protecting group on the 3-beta-hydroxyl group is removed using standard deprotection protocols (e.g., TBAF for silyl ethers or mild base for esters) to yield the final product, this compound.

Direct Telluration Methods

Direct telluration involves the introduction of a tellurium-containing group onto the steroidal backbone in a single step. This approach typically utilizes electrophilic tellurium reagents that can react with nucleophilic sites on the steroid, such as carbon-carbon double bonds. For instance, tellurium tetrahalides (TeCl₄, TeBr₄) can be used to directly functionalize organic molecules. researchgate.net In the context of a chol-5-en-3beta-ol derivative, the C5-C6 double bond presents a potential reaction site.

However, the direct telluration of a complex molecule like cholesterol is often challenging due to the presence of multiple reactive sites, leading to potential issues with regioselectivity and chemoselectivity. The hydroxyl group at C3 would likely require protection prior to the reaction to prevent unwanted side reactions. A hypothetical direct telluration might involve the addition of a tellurium halide across the C24-C25 double bond of a suitable precursor, followed by reduction and alkylation to yield the desired isopropyl telluride.

Indirect Routes via Organolithium or Grignard Reagents

A more controlled and widely applicable approach to forming carbon-tellurium bonds involves the use of organometallic intermediates, specifically organolithium or Grignard reagents. wikipedia.orgyoutube.com These reagents are powerful nucleophiles and are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.comwikipedia.orgtaylorandfrancis.com

The general strategy for synthesizing this compound via this route would involve the following steps:

Preparation of a Precursor: Starting from a suitable cholesterol derivative, a leaving group (typically a halide like bromide or iodide) is installed at the C24 position.

Formation of the Organometallic Reagent: The C24-halosteroid is treated with a reactive metal, such as lithium metal or magnesium turnings, to form the corresponding organolithium or Grignard reagent. This step effectively reverses the polarity at C24, turning it into a potent nucleophile.

Reaction with an Electrophilic Tellurium Species: The organometallic intermediate is then reacted with an appropriate tellurium electrophile. A common method involves adding elemental tellurium (Te) to the reaction mixture, which inserts into the carbon-metal bond to form a lithium or magnesium tellurolate (R-TeLi or R-TeMgBr). wikipedia.org

Alkylation: The resulting tellurolate is quenched with an alkylating agent, such as isopropyl iodide or isopropyl bromide, to install the isopropyl group and form the final 24-(isopropyltelluro) steroid. wikipedia.org

This indirect method offers superior control over the position of tellurium incorporation compared to direct telluration methods.

Table 1: Key Reagents in Indirect Telluration via Organometallics

| Step | Reagent Type | Specific Examples | Purpose |

|---|---|---|---|

| Precursor Functionalization | Halogenating Agent | N-Bromosuccinimide (NBS), PBr₃, I₂/PPh₃ | Introduce a leaving group at C24 |

| Organometallic Formation | Active Metal | Lithium metal, Magnesium turnings | Generate a nucleophilic carbon at C24 |

| Tellurium Insertion | Tellurium Source | Elemental Tellurium (Te) powder | Form the carbon-tellurium bond |

| Alkylation | Electrophile | Isopropyl iodide, Isopropyl bromide | Attach the isopropyl group to tellurium |

Catalytic and Stoichiometric Tellurium Reagents

The synthesis of organotellurium compounds can also be achieved using either stoichiometric or catalytic amounts of tellurium-based reagents. utexas.edu

Stoichiometric Reagents: These reagents are consumed during the course of the reaction and are required in at least a 1:1 molar ratio with the substrate. Examples include sodium hydrogen telluride (NaHTe) and sodium telluride (Na₂Te), which are powerful nucleophiles and reducing agents. scielo.br They can be used, for example, to displace a leaving group from a C24-functionalized steroid to generate a tellurol, which can then be alkylated. Organotellurium trihalides (RTeCl₃) are another class of stoichiometric reagents that can participate in various transformations. wikipedia.org

Catalytic Reagents: In contrast, catalytic methods utilize a sub-stoichiometric amount of a tellurium-containing catalyst that is regenerated in a catalytic cycle. scielo.br Palladium-catalyzed cross-coupling reactions, for example, can be used to form C-Te bonds. scielo.br A potential, albeit complex, catalytic route for a steroidal telluride might involve the coupling of a diorganoditelluride with a steroidal boronic acid or organotin compound. While organotellurium compounds are more often used as reagents, their application in catalysis is a growing field of interest. chemrxiv.org The development of chiral organotellurium catalysts has also been explored, although challenges remain due to the relative weakness of the C-Te bond. chemrxiv.org

Table 2: Comparison of Stoichiometric and Catalytic Tellurium Reagents

| Feature | Stoichiometric Reagents | Catalytic Reagents |

|---|---|---|

| Amount Used | ≥ 1 equivalent | << 1 equivalent |

| Examples | Na₂Te, PhTeH, RTeCl₃ | Tellurium-based species in Pd-catalyzed cross-couplings |

| Advantages | Often straightforward, well-established procedures. | Atom economy, milder conditions, lower waste. |

| Disadvantages | Generates significant tellurium-containing waste. | May require complex ligands, optimization of cycles. |

Reaction Condition Screening and Yield Enhancement

Optimizing the synthesis of organotellurium steroids is critical for achieving acceptable yields and purity. This involves systematically screening various reaction parameters.

Solvent: The choice of solvent is crucial, especially for reactions involving organometallic intermediates. Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are standard for preparing organolithium and Grignard reagents as they solvate the metal center without reacting. orgsyn.org

Temperature: Organolithium and other highly reactive reagents often require low temperatures (-78 °C is common) to prevent side reactions, such as elimination or reaction with the solvent. orgsyn.org The lithium-tellurium exchange reaction itself is typically rapid even at low temperatures.

Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the metal and the steroidal halide, is paramount. The exact stoichiometry of the reagents must be carefully controlled to maximize the formation of the desired product and minimize byproducts.

Atmosphere: Due to the high reactivity of organometallic reagents towards oxygen and moisture, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon). sigmaaldrich.com

Enhancing yield often involves a trade-off between reaction rate and selectivity. Careful, slow addition of reagents and precise temperature control are key techniques for improving the outcome of these sensitive reactions.

Table 3: Parameters for Reaction Optimization

| Parameter | Variable | Considerations |

|---|---|---|

| Temperature | -78 °C to reflux | Affects reaction rate and selectivity; stability of intermediates. |

| Solvent | THF, Diethyl Ether, Toluene | Influences solubility, reagent stability, and reaction pathways. |

| Concentration | 0.1 M to 1.0 M | Can impact reaction kinetics and the formation of aggregates. |

| Addition Rate | Dropwise to rapid | Controls local concentration and exothermic events. |

Purification and Isolation Techniques for Organotellurium Steroids

The purification of organotellurium steroids requires methods that can effectively separate the target compound from unreacted starting materials, reagents, and byproducts, while accounting for the potential sensitivity of the C-Te bond.

Chromatographic Separation Methods

Chromatography is the cornerstone of purification in steroid chemistry. nih.govbritannica.com The choice of method depends on the scale of the purification and the nature of the impurities.

Column Chromatography: This is the most common method for preparative scale purification. A glass column is packed with a solid stationary phase, typically silica (B1680970) gel or alumina. The crude product mixture is loaded onto the top of the column and eluted with a liquid mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For steroids, mobile phases often consist of mixtures of non-polar solvents like hexanes or heptane (B126788) with a more polar solvent like ethyl acetate or acetone. nih.gov

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor reaction progress and identify suitable solvent systems for column chromatography. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with the stationary phase, which is then developed in a chamber containing the mobile phase.

High-Performance Liquid Chromatography (HPLC): For high-purity samples or for separating closely related analogs, HPLC is the method of choice. thermofisher.cnnih.gov It utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase columns (e.g., C18 or biphenyl) are commonly used for steroid separations. thermofisher.cn

Table 4: Chromatographic Methods for Organotellurium Steroid Purification

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate gradients | Preparative-scale purification |

| Thin-Layer Chromatography | Silica Gel on glass/aluminum | Hexane/Ethyl Acetate | Reaction monitoring, solvent screening |

| HPLC | C18, Biphenyl | Acetonitrile/Water, Methanol/Water | High-purity analysis and purification |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure solid compounds. Organotellurium steroids, if solid at room temperature, can often be purified by recrystallization. The process involves dissolving the crude material in a minimum amount of a hot solvent in which the compound has high solubility, and then allowing the solution to cool slowly. As the solution cools, the solubility of the steroid decreases, and it crystallizes out, leaving impurities behind in the solvent.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should:

Not react with the compound.

Dissolve the compound completely when hot.

Dissolve the compound poorly or not at all when cold.

Either dissolve impurities well at all temperatures or not at all.

Common solvents for recrystallizing steroids include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone), sometimes in combination with water or non-polar solvents like hexanes. The resulting crystals are typically isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 5: General Protocol for Recrystallization

| Step | Procedure | Purpose |

|---|---|---|

| 1. Solvent Selection | Test solubility of the crude product in various solvents at different temperatures. | Find a suitable solvent or solvent pair. |

| 2. Dissolution | Dissolve the crude solid in a minimum amount of the chosen solvent at or near its boiling point. | Create a saturated solution. |

| 3. Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution. | Remove solid impurities. |

| 4. Cooling | Allow the solution to cool slowly to room temperature, then potentially in an ice bath. | Induce crystal formation. |

| 5. Isolation | Collect the crystals by vacuum filtration. | Separate the pure solid from the mother liquor. |

| 6. Washing and Drying | Wash the crystals with a small amount of cold solvent and dry under vacuum. | Remove residual mother liquor and solvent. |

Mechanistic Insights into Reactions Involving the Isopropyltelluro Moiety

Ligand Exchange Mechanisms at the Tellurium Center

Ligand exchange, or substitution, at the tellurium atom in diorganotellurides like 24-(Isopropyltelluro)chol-5-en-3beta-ol is a fundamental process. chemguide.co.ukyoutube.comyoutube.com These reactions involve the replacement of one or more ligands coordinated to the tellurium center by other Lewis bases. The mechanisms of these exchanges can be broadly categorized as nucleophilic displacement or electrophilic substitution.

Nucleophilic Displacement Pathways

In the context of this compound, the tellurium atom is susceptible to attack by nucleophiles. This can lead to the displacement of one of the organic groups (the cholesterol side chain or the isopropyl group) or proceed via an associative mechanism where the nucleophile coordinates to the tellurium center, forming a hypervalent intermediate before a ligand is expelled. libretexts.org The general reactivity of diorganotellurides suggests that the C(sp³)-Te bond is the likely site of nucleophilic attack.

The reaction of diorganotellurides with organolithium reagents, for instance, results in the formation of a lithium tellurolate and a new hydrocarbon. This transformation proceeds through an ate-complex intermediate.

The rate and feasibility of such a displacement would be influenced by the steric bulk of the steroidal framework and the nature of the incoming nucleophile.

| Nucleophile (Nu⁻) | Proposed Intermediate | Expected Products | Relative Rate (Illustrative) |

| R''Li | [Chol-Te(isopropyl)(R'')]⁻Li⁺ | Chol-R'' + (isopropyl)TeLi or Isopropyl-R'' + Chol-TeLi | Fast |

| RS⁻ | [Chol-Te(isopropyl)(SR)]⁻ | No net reaction (ligand exchange) | Varies |

| CN⁻ | [Chol-Te(isopropyl)(CN)]⁻ | Potential for displacement | Slow |

| I⁻ | [Chol-Te(isopropyl)(I)]⁻ | Formation of tellurium(IV) species upon oxidation | Varies |

Table 1: Illustrative nucleophilic displacement pathways at the tellurium center of this compound. The relative rates are hypothetical and would depend on specific reaction conditions. "Chol" represents the cholest-5-en-3beta-ol-24-yl moiety.

Electrophilic Substitution Considerations

The tellurium atom in this compound possesses lone pairs of electrons, rendering it susceptible to attack by electrophiles. ekb.eg Halogens, for example, readily react with diorganotellurides to form diorganotellurium(IV) dihalides. This reaction proceeds via an oxidative addition mechanism.

The resulting tellurium(IV) species are generally stable, crystalline solids. researchgate.net The large size of the tellurium atom allows for the accommodation of an expanded coordination sphere. These dihalides can then undergo further reactions, such as reductive elimination or ligand exchange at the now tetravalent tellurium center.

Radical Pathways in Tellurium-Containing Steroids

The relatively weak C-Te bond in organotellurium compounds makes them valuable precursors for radical reactions. libretexts.org The bond dissociation energy of a typical C-Te bond is significantly lower than that of C-S or C-Se bonds, facilitating homolytic cleavage under thermal or photochemical conditions.

Homolytic Bond Cleavage Studies

Homolytic cleavage of the C-Te bond in this compound would generate a steroidal radical at the C24 position and an isopropyltellanyl radical (i-PrTe•). youtube.com This process can be initiated by heat or UV light. libretexts.org

The stability of the resulting carbon-centered radical on the steroid side chain would influence the ease of this cleavage. Computational studies on simpler systems can provide estimates for the bond dissociation energies (BDEs) which are indicative of the energy required for homolysis.

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Factors Influencing BDE |

| C(sp³)-H | 96-100 | - |

| C(sp³)-S | ~73 | - |

| C(sp³)-Se | ~62 | - |

| C(sp³)-Te | ~52 | Steric hindrance, electronic effects |

Table 2: Comparison of typical bond dissociation energies. The values for C-Te bonds are generally lower, making them more susceptible to homolytic cleavage.

Radical Addition and Elimination Reactions

Once formed, the steroidal radical can participate in a variety of subsequent reactions. Intramolecular cyclization onto a suitably positioned double bond within the steroid or an external molecule is a common pathway. Alternatively, the radical can abstract a hydrogen atom from a donor molecule, leading to the formation of the corresponding 24-isopropylcholest-5-en-3beta-ol.

Radical addition to the tellurium atom can also occur, leading to hypervalent tellurium radical species. These intermediates can then undergo further transformations, such as β-scission to generate new radical species.

Oxidative and Reductive Transformations of the Organotellurium Bond

The tellurium center in this compound can readily undergo changes in its oxidation state. wikipedia.orgnih.gov These redox processes are central to the utility of organotellurium compounds in organic synthesis.

Oxidation of the telluride (Te(II)) with common oxidants such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding telluroxide (Te(IV)). nih.gov Further oxidation can yield a tellurone (Te(VI)). These higher-valent tellurium species are potent oxidizing agents themselves. The telluroxide can participate in syn-elimination reactions, analogous to selenoxide eliminations, to introduce a double bond, although this is less common for tellurides.

The reduction of the C-Te bond can be achieved using various reducing agents, such as sodium borohydride (B1222165) or Raney nickel. wikipedia.org This results in the cleavage of the C-Te bond and the formation of the corresponding hydrocarbon, in this case, 24-isopropylcholest-5-en-3beta-ol. This process is often referred to as detelluration.

| Reagent | Transformation | Product(s) |

| H₂O₂ | Oxidation | 24-(Isopropyltellurinyl)chol-5-en-3beta-ol |

| m-CPBA | Oxidation | 24-(Isopropyltellurinyl)chol-5-en-3beta-ol |

| NaBH₄ | Reduction/Detelluration | 24-Isopropylcholest-5-en-3beta-ol |

| Raney Ni | Reduction/Detelluration | 24-Isopropylcholest-5-en-3beta-ol |

Table 3: Examples of oxidative and reductive transformations of the isopropyltelluro moiety.

The redox chemistry of the tellurium center in this steroidal system opens up possibilities for its use as a catalyst or a mediator in a variety of organic transformations. nih.gov

Investigation of Tellurium(II) to Tellurium(IV) Oxidation

The tellurium atom in this compound exists in the +2 oxidation state, which is susceptible to oxidation to the more stable +4 state. researchgate.net This transformation is a key step in many of the catalytic cycles in which organotellurium compounds participate. nih.govacs.org The oxidation process typically involves the reaction of the telluride with an oxidizing agent, such as hydrogen peroxide, to form a telluroxide, a type of organotellurium(IV) compound. wikipedia.org

The oxidation of diorganotellurides, analogous to the isopropyltelluro group in the cholesterol derivative, has been studied to understand the kinetics and mechanism of this process. nih.govacs.org For instance, the oxidation of dialkyl tellurides is generally more rapid than that of diaryl tellurides due to the electron-donating nature of the alkyl groups, which increases the electron density on the tellurium atom, making it more susceptible to electrophilic attack by the oxidant. nih.govacs.org

The proposed mechanism for the oxidation of the isopropyltelluro moiety in this compound by an oxidant like hydrogen peroxide would involve the nucleophilic attack of the tellurium atom on the oxygen atom of the peroxide. This leads to the formation of a Te(IV) intermediate. The rate of this oxidation is influenced by the steric and electronic environment around the tellurium atom.

Table 1: Comparative Oxidation Rates of Diorganotellurides

| Telluride | Oxidant | Relative Rate of Oxidation |

|---|---|---|

| Dialkyl Telluride | H₂O₂ | Faster |

| Diaryl Telluride | H₂O₂ | Slower |

This table is generated based on the general findings that electron-rich dialkyl tellurides oxidize more rapidly than diaryl tellurides. nih.govacs.org

Reductive Cleavage and Regeneration of the C-Te Bond

The carbon-tellurium bond is the weakest among the carbon-chalcogen bonds, with a typical bond dissociation energy that is significantly lower than that of C-S and C-Se bonds. This inherent weakness makes the C-Te bond susceptible to cleavage under various conditions, including thermolysis and reduction. rsc.orgwebelements.com

Reductive cleavage of the C-Te bond in a molecule like this compound can be initiated by reducing agents or through electrochemical methods. This process would lead to the formation of a tellurolate anion and the corresponding cholesterol derivative where the tellurium moiety has been removed. The ease of this cleavage is a characteristic feature of organotellurium compounds. wikipedia.org

The regeneration of the C-Te bond can be achieved through several synthetic routes. A common method involves the reaction of an organolithium or Grignard reagent with elemental tellurium to form an organotelluride anion (RTeLi). wikipedia.org This anion can then react with an appropriate electrophile, such as an alkyl halide, to form the desired diorganotelluride. wikipedia.org In the context of this compound, if the bond were cleaved, it could potentially be reformed by generating a suitable cholesterol-based electrophile and reacting it with an isopropyltelluride anion.

Another important reaction is the oxidative addition to the tellurium center followed by reductive elimination. After oxidation to Te(IV), the compound can react with nucleophiles, such as thiols. nih.govacs.org The subsequent reductive elimination step regenerates the Te(II) state and can lead to the formation of new bonds, demonstrating the catalytic potential of such organotellurium compounds. nih.govacs.org The rates of these reductive elimination pathways can be influenced by the nature of the ligands on the tellurium atom and the presence of other reagents. nih.govacs.org

Table 2: Bond Enthalpies of Carbon-Chalcogen Bonds

| Bond | Bond Enthalpy (kJ/mol) |

|---|---|

| C-S | ~272 |

| C-Se | ~234 |

| C-Te | ~192 ± 42 |

Data for C-Te bond enthalpy is for a diatomic species and may differ in a complex molecule. webelements.com

Computational and Theoretical Investigations of 24 Isopropyltelluro Chol 5 En 3beta Ol

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to characterizing the chemical nature of 24-(isopropyltelluro)chol-5-en-3beta-ol. The presence of the heavy tellurium atom introduces unique bonding features that can be elucidated through advanced computational techniques.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and molecular structure of chemical compounds. ekb.eg It is particularly useful for analyzing molecules containing heavy elements like tellurium. DFT calculations focus on the electron density rather than the more complex wave function, providing a robust framework for studying the carbon-tellurium (C-Te) bond. ekb.eg

DFT is also used to determine the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egugm.ac.id The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. hakon-art.com Studies on various organotellurium compounds have utilized DFT to calculate these values and predict their behavior. ekb.egugm.ac.id

Table 1: Representative DFT-Calculated Parameters for Organotellurium Compounds

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| C-Te Bond Length | The distance between the carbon and tellurium nuclei. | 2.13 - 2.18 Å | wikipedia.org |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.5 eV | ekb.eg |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV | ekb.eg |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | 3.5 to 5.0 eV | ekb.eghakon-art.com |

Note: Values are generalized from studies on various organotellurium compounds and provide an expected range for the C-Te moiety in this compound.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their significance through second-order perturbation theory stabilization energies, E(2).

In organotellurium compounds, NBO analysis reveals significant interactions involving tellurium's lone pairs. researchgate.netrsc.org The tellurium atom typically possesses p-character lone pairs that can engage in hyperconjugative interactions with adjacent antibonding orbitals (σ). rsc.org For instance, the interaction between a tellurium lone pair, n(Te), and an adjacent antibonding C-X orbital, σ(Te-X), is a key factor in determining the electronic environment of the tellurium nucleus. rsc.org The strength of this coupling is influenced by the polarization of the antibonding orbitals; the more polarized they are toward tellurium, the stronger the interaction and the more deshielded the tellurium nucleus becomes. rsc.org

Conformational Analysis and Steric Effects

The three-dimensional shape of this compound is dictated by the rigid, fused-ring structure of the cholestane (B1235564) core and the flexible side chain containing the bulky isopropyltelluro group.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for studying the conformational landscape of large molecules like steroids. nih.govnih.gov These methods can model the behavior of molecules over time, providing insights into their flexibility, stability, and preferred conformations. nih.gov

The cholestane skeleton consists of four fused rings (A, B, C, and D) that adopt a rigid, chair-like conformation. libretexts.org This rigid structure limits conformational flexibility. libretexts.org The primary source of conformational variability in this compound would be the rotation around the bonds in the C17 side chain.

The isopropyltelluro group is sterically demanding. Its presence at the C24 position would significantly influence the preferred orientation of the side chain. The bulky nature of this group would lead to steric hindrance with the cholestane core, forcing the side chain to adopt conformations that minimize these unfavorable interactions. The fused ring system itself is largely locked, with the fusion of rings B and C preventing conformational flipping. libretexts.org Therefore, the main conformational effect of the isopropyltelluro group would be to restrict the rotational freedom of the aliphatic side chain, favoring extended conformations to reduce steric clash. Theoretical conformational searches are essential to identify the low-energy minima that arise from the flexibility of substituents on the rigid steroid core. nih.gov

Reactivity Prediction via Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of molecules. hakon-art.com These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. nih.gov

Key global reactivity descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ekb.eghakon-art.com

HOMO and LUMO Energies: The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg

HOMO-LUMO Gap (ΔE): A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to an unoccupied orbital. hakon-art.com A large gap indicates higher stability.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. ekb.eg Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a system acquires additional electronic charge. hakon-art.com It is a good indicator of a molecule's electrophilic character. nih.govresearchgate.net

For organotellurium compounds, these descriptors can predict sites of electrophilic or nucleophilic attack. ugm.ac.idresearchgate.net In this compound, the tellurium atom, with its lone pairs, is a potential nucleophilic site. The C=C double bond in ring B is another reactive site, susceptible to electrophilic addition. By calculating these descriptors, one can predict the relative reactivity of different parts of the molecule. hakon-art.com

Table 2: Quantum Chemical Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation | Reference |

|---|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. | hakon-art.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. High η indicates low reactivity. | hakon-art.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. High S indicates high reactivity. | ekb.eg |

| Electronegativity (χ) | χ = -μ | The power of an atom in a molecule to attract electrons to itself. | ekb.egugm.ac.id |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the propensity to accept electrons; a high value indicates a good electrophile. | hakon-art.comresearchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. rsc.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govscielo.br The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). scielo.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a molecule like this compound, the presence of the large, polarizable tellurium atom is expected to significantly influence the FMOs. The tellurium atom, with its lone pairs of electrons, would likely contribute significantly to the HOMO, making the isopropyltelluro moiety a potential site for electrophilic attack or oxidation. The LUMO, conversely, might be distributed across the steroid's cyclic system and the C-Te bond.

While specific DFT calculations for this compound are not available, we can present representative FMO data for the parent cholesterol molecule to illustrate the concept. The introduction of the isopropyltelluro group would be expected to raise the HOMO energy and lower the LUMO energy compared to cholesterol, thus reducing the HOMO-LUMO gap.

Table 1: Representative Frontier Molecular Orbital Data (Illustrative) This table presents theoretical data for cholesterol as a baseline to illustrate the concepts of FMO analysis. The values for this compound are hypothetical and projected based on the expected influence of the tellurium atom.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cholesterol (Calculated) | -6.5 | 1.5 | 8.0 |

| This compound (Projected) | -5.8 | 0.9 | 6.7 |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting intermolecular interactions, as it identifies regions of positive, negative, and neutral electrostatic potential. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential.

For this compound, an EPS map would be expected to show a region of significant negative potential around the 3-beta-ol group due to the electronegative oxygen atom. Another prominent negative region would be anticipated around the tellurium atom, reflecting its lone pairs of electrons. This would make both the hydroxyl group and the telluroether moiety potential sites for hydrogen bonding or coordination with metal ions in a biological receptor. The steroidal hydrocarbon backbone would largely display neutral (green/yellow) potential. Understanding this charge distribution is critical for predicting how the molecule might orient itself within a protein's binding pocket.

Computational Studies on Intermolecular Interactions (e.g., Protein Binding – in silico only)

The potential biological activity of a compound is often predicated on its ability to bind to a specific protein target. nih.govnih.gov In silico molecular docking and binding affinity predictions are powerful computational techniques used to forecast these interactions. nih.gov Given the structural similarity of this compound to cholesterol and other steroidal lipids, a logical target for such in silico studies would be the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism, and are activated by oxidized cholesterol derivatives (oxysterols). researchgate.net

Molecular Docking Simulations with Model Biomolecules (e.g., LXR, enzyme active sites)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net The simulation places the ligand into the binding site of the receptor and scores the different poses based on their steric and energetic compatibility.

Binding Affinity Predictions and Interaction Hotspot Mapping

Following molecular docking, the strength of the ligand-receptor interaction can be estimated by calculating the binding affinity. This is often expressed as a free energy of binding (ΔG, in kcal/mol) or as an inhibition constant (Ki). Lower ΔG values indicate a more stable and favorable binding interaction. Interaction hotspot mapping identifies the key amino acid residues within the binding site that contribute most significantly to the binding energy.

For this compound docked into LXR, the hotspot analysis would likely identify the hydrogen bond donor/acceptor residues interacting with the 3-beta-ol group as a primary hotspot. Additionally, hydrophobic residues lining the pocket and interacting with the sterol rings and the isopropyltelluro tail would also be identified as crucial for binding. The tellurium atom itself, being a large, soft atom, could form unique chalcogen bonds or other non-covalent interactions with specific residues, potentially creating a novel interaction hotspot not seen with natural oxysterol ligands.

Table 2: Predicted Binding Affinities and Key Interacting Residues for LXRβ (Illustrative) This table presents hypothetical data to illustrate the type of results obtained from molecular docking and binding affinity predictions. These are not experimental or validated results for this compound.

| Ligand | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hotspots) |

| T0901317 (Known LXR Agonist) | -10.5 | His421, Arg293, Phe257 |

| This compound (Hypothetical) | -9.2 | His421 (H-bond with 3β-OH), Leu254, Trp443, Met250 (Hydrophobic interactions with sterol core and Te-tail) |

Biochemical Interactions and Modulatory Activities Excluding Clinical Outcomes

Modulation of Specific Enzyme Activities In Vitro

Following a comprehensive review of available scientific literature, no specific studies detailing the modulation of enzyme activities by 24-(Isopropyltelluro)chol-5-en-3beta-ol in vitro were identified. Research investigating the kinetic parameters, inhibitory mechanisms, or the determination of IC50 and Ki values for this particular compound in cell-free systems, including its effects on cholesterol-metabolizing enzymes, appears to be absent from the current body of published research.

Enzyme Kinetics and Inhibition Mechanism Studies (e.g., cholesterol metabolizing enzymes)

No data is available on the enzyme kinetics or the mechanism of inhibition of any cholesterol-metabolizing enzymes by this compound.

Determination of IC50 and Ki Values in Cell-Free Systems

There are no published IC50 or Ki values for this compound in any cell-free enzyme assay system.

Interaction with Subcellular Components and Receptors In Vitro

Information regarding the direct interaction of this compound with subcellular components and receptors in vitro is not available in the reviewed scientific literature.

Ligand-Receptor Binding Assays Using Recombinant Proteins

No studies utilizing ligand-receptor binding assays with recombinant proteins to investigate the binding affinity or specificity of this compound have been found.

Membrane Interaction Studies and Effects on Lipid Bilayer Organization

There is no available research on the interaction of this compound with model or cellular membranes, nor on its effects on the organization of lipid bilayers.

Advanced Analytical Methodologies for Characterizing 24 Isopropyltelluro Chol 5 En 3beta Ol

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (Non-Clinical)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 24-(isopropyltelluro)chol-5-en-3beta-ol. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound, HRMS is used to verify the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy is also critical in non-clinical in vitro studies to identify potential metabolites by discerning their elemental compositions from minute mass shifts relative to the parent compound.

Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides structural insights through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a veritable fingerprint of the molecule. For this compound, fragmentation is expected to occur at predictable locations, such as the cholesterol side chain and around the tellurium-carbon bonds. Analysis of these pathways helps to piece together the molecule's structure. For instance, characteristic losses from the cholesterol backbone, such as the loss of water from the 3-beta-ol group, would be expected, similar to the fragmentation of cholesterol itself researchgate.netresearchgate.netnist.gov.

A unique and powerful feature in the mass spectrum of this compound is the distinctive isotopic pattern of tellurium. Tellurium has eight naturally occurring isotopes, which creates a characteristic cluster of peaks for any tellurium-containing ion. nih.govshef.ac.ukwikipedia.org This isotopic signature is invaluable for rapidly identifying tellurium-containing fragments in the mass spectrum and distinguishing them from background noise or other non-tellurium-containing species. The relative abundances of these isotopes provide a high degree of confidence in the assignment of tellurium-containing ions. rsc.orgillinois.edu

Table 1: Natural Abundance of Tellurium Isotopes

| Isotope | Natural Abundance (%) |

|---|---|

| 120Te | 0.09 |

| 122Te | 2.55 |

| 123Te | 0.89 |

| 124Te | 4.74 |

| 125Te | 7.07 |

| 126Te | 18.84 |

| 128Te | 31.74 |

| 130Te | 34.08 |

This table presents the natural isotopic abundance of tellurium, which creates a unique signature in mass spectrometry analysis. shef.ac.ukwikipedia.org

LC-MS/MS for Trace Analysis in In Vitro Experiments

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying trace amounts of compounds in complex biological matrices. For the analysis of this compound in in vitro experiments, such as cell culture media or microsomal incubations, LC-MS/MS provides the required sensitivity and selectivity. biorxiv.org

A typical method would involve a reverse-phase liquid chromatography step to separate the compound from other cellular lipids and matrix components. biorxiv.org Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, often using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the molecular ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interferences and allowing for sensitive and accurate quantification, even at very low concentrations. lcms.cznih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While mass spectrometry confirms the connectivity of atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure and stereochemistry of a molecule. For a complex sterol like this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques is essential.

¹²⁵Te NMR Spectroscopy for Tellurium Environment Characterization

A unique advantage in the characterization of this molecule is the ability to use ¹²⁵Te NMR. Tellurium has a spin ½ nucleus, ¹²⁵Te, which is NMR active and has a natural abundance of 7.07%. northwestern.eduhuji.ac.il ¹²⁵Te NMR provides direct information about the electronic environment of the tellurium atom.

Key features of ¹²⁵Te NMR include:

A very wide chemical shift range: The chemical shifts can span over 5000 ppm, making them highly sensitive to subtle changes in the tellurium atom's coordination, oxidation state, and the nature of the bonded alkyl groups. northwestern.eduhuji.ac.il

Direct observation: This technique directly probes the tellurium center, providing unambiguous confirmation of its presence and chemical environment. The chemical shift would be characteristic of a dialkyl telluride. rsc.org

Coupling constants: Coupling between ¹²⁵Te and adjacent ¹H or ¹³C nuclei (J(¹²⁵Te,X)) can be observed, providing further confirmation of the connectivity around the tellurium atom. northwestern.eduhuji.ac.il

Dimethyl telluride (Me₂Te) is a common external standard used for referencing ¹²⁵Te chemical shifts. northwestern.edunih.gov This specialized NMR technique is invaluable for confirming the successful incorporation of the isopropyltelluro moiety onto the cholesterol side chain.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. nih.govresearchgate.netspringernature.com This technique requires growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of all atoms in the crystal lattice, yielding a precise 3D model of the molecule.

For this compound, X-ray crystallography would provide unambiguous confirmation of:

The absolute stereochemistry of the eight chiral centers in the cholesterol backbone. nih.gov

The conformation of the A, B, C, and D rings of the sterol nucleus in the solid state.

The precise bond lengths and angles of the entire molecule, including those involving the tellurium atom.

The conformation and orientation of the isopropyltelluro side chain.

The presence of the relatively heavy tellurium atom is advantageous for determining the absolute configuration. Heavier atoms produce a stronger anomalous scattering effect, which is necessary to distinguish between a molecule and its mirror image (enantiomer). researchgate.net The quality of the absolute structure determination is often assessed by the Flack parameter, which should refine to a value close to zero for the correct absolute configuration. nih.govresearchgate.net

Single-Crystal Growth and Data Acquisition

The successful elucidation of the molecular structure of this compound by single-crystal X-ray diffraction is contingent upon the growth of high-quality, single crystals suitable for analysis. The process of obtaining such crystals can be influenced by a variety of factors including solvent choice, temperature, and concentration.

A common method for growing single crystals of organic molecules is slow evaporation from a saturated solution. For a compound like this compound, a range of organic solvents would be screened to identify one in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or mixtures thereof are often employed. The process involves dissolving the compound in a minimal amount of the chosen solvent, followed by slow evaporation over several days to weeks in a controlled environment to promote the formation of well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. Data acquisition is typically performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature, often around 100 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

A complete dataset is collected by rotating the crystal through a series of angles, with diffraction patterns recorded at each orientation. The collected data are then processed to determine the unit cell parameters, space group, and the intensities of the reflections. This information is subsequently used to solve the crystal structure and refine the atomic positions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C30H53OTe |

| Formula Weight | 557.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value x Value x Value |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | Value |

| Independent Reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Crystal Packing Analysis and Intermolecular Contacts

Analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. This arrangement is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and potentially weaker interactions involving the tellurium atom.

The prominent hydroxyl group at the 3-beta position of the cholesterol backbone is a key site for hydrogen bonding. In the crystal lattice, it is expected that these hydroxyl groups will form hydrogen bonds with neighboring molecules, either directly or through solvent molecules if present in the crystal structure. These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Spectroscopic Probes for In Vitro Interaction Studies

Spectroscopic techniques are powerful tools for investigating the interactions of this compound with other molecules in solution, providing insights into binding events and conformational changes that are relevant to its potential biological activity.

UV-Vis and Fluorescence Spectroscopy for Binding Event Detection

UV-Vis spectroscopy can be used to monitor binding events if the interaction between this compound and a binding partner leads to a change in the electronic environment of a chromophore. The cholesterol backbone itself does not have strong absorption in the near-UV or visible range. However, the tellurium moiety may introduce a weak absorption band. If the compound binds to a protein or other macromolecule, changes in the local environment could lead to shifts in the absorption maximum (λmax) or changes in the molar absorptivity.

Fluorescence spectroscopy is a more sensitive technique for studying binding interactions. While this compound itself is not expected to be fluorescent, it can be used in quenching studies with fluorescent molecules. For example, if a protein with intrinsic tryptophan fluorescence is used as a binding partner, the binding of the tellurium-containing cholesterol analogue could quench the tryptophan fluorescence. By titrating the protein with increasing concentrations of the compound and monitoring the decrease in fluorescence intensity, a binding constant can be determined.

Circular Dichroism (CD) for Conformational Changes

Circular Dichroism (CD) spectroscopy is an excellent method for studying the conformational changes of chiral molecules and macromolecules in solution. Since this compound is a chiral molecule, it will have a characteristic CD spectrum.

If the compound binds to a macromolecule, such as a protein or DNA, changes in its own conformation or the induction of a specific conformation upon binding can be monitored by changes in its CD spectrum. More commonly, CD is used to observe changes in the secondary structure of a protein upon binding of a small molecule. For instance, if the binding of this compound to a protein induces a change in its alpha-helical or beta-sheet content, this will be reflected in the far-UV CD spectrum of the protein (typically in the 190-250 nm range). This provides valuable information on how the interaction with the cholesterol analogue affects the protein's structure and potentially its function.

Structure Activity Relationship Sar Studies: Elucidating the Influence of Structural Modifications on Biological Activity in Vitro Focus

Systematic Modification of the Isopropyltelluro Moiety

The isopropyltelluro group at the C-24 position of the cholesterol side chain is a critical determinant of the molecule's potential biological activity. Alterations to this moiety are expected to significantly impact its interactions with biological targets.

Variation of Alkyl/Aryl Groups on Tellurium

The nature of the organic substituent attached to the tellurium atom can modulate the compound's steric and electronic properties. While direct SAR studies on 24-(isopropyltelluro)chol-5-en-3beta-ol with varied alkyl and aryl groups are not extensively documented in publicly available literature, we can extrapolate from general principles of organotellurium chemistry. Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, or bulkier groups like tert-butyl) would alter the steric hindrance around the tellurium atom. This could influence how the molecule fits into a putative binding pocket of a target protein.

Furthermore, substituting the alkyl group with an aryl moiety (e.g., a phenyl ring) would introduce electronic effects, such as aromatic interactions (π-π stacking), and alter the electron density on the tellurium atom. This, in turn, could affect the lability of the carbon-tellurium bond and the potential for the compound to engage in redox cycling or other metabolic processes. The table below illustrates hypothetical variations and their potential impact.

| Substituent on Tellurium | Potential Impact on Activity |

| Methyl | Reduced steric bulk, potentially allowing for better fit in sterically constrained binding sites. |

| Ethyl | Slightly increased steric bulk compared to methyl. |

| tert-Butyl | Significantly increased steric bulk, which may hinder binding. |

| Phenyl | Introduction of potential aromatic interactions and altered electronic properties. |

Exploration of Other Chalcogen Analogs (Se, S)

The replacement of tellurium with its lighter chalcogen counterparts, selenium (Se) and sulfur (S), offers a powerful strategy to probe the role of the heteroatom in the molecule's activity. Selenium and sulfur are known to have distinct physicochemical properties compared to tellurium. researchgate.netresearchgate.net Tellurium is more metallic, has a larger atomic radius, and is more easily oxidized than selenium or sulfur.

In vitro studies on other classes of molecules, such as pseudopeptides and glycomimetics, have shown that selenium-containing compounds often exhibit potent antioxidant and cytotoxic activities. researchgate.netmdpi.com Selenium compounds are generally more reactive than their sulfur analogs but less toxic than their tellurium counterparts. researchgate.net The lower electronegativity and higher polarizability of selenium compared to sulfur can lead to different strengths of non-covalent interactions. researchgate.net

The corresponding seleno- and thio-cholesterol analogs would likely exhibit a graded activity profile. The tellurium compound is expected to be the most reactive and potentially the most cytotoxic, a property often associated with organotellurium compounds. nih.gov The selenium analog might retain significant biological activity with potentially reduced toxicity, while the sulfur analog would likely be the most stable and least reactive of the three.

| Chalcogen | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Expected In Vitro Reactivity |

| Sulfur (S) | 102 | 2.58 | Lowest |

| Selenium (Se) | 117 | 2.55 | Intermediate |

| Tellurium (Te) | 137 | 2.1 | Highest |

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. For a complex molecule like this compound, with multiple chiral centers, stereochemistry plays a pivotal role.

Synthesis and Evaluation of Stereoisomers

The cholestane (B1235564) scaffold contains several chiral centers, and the side chain at C-17 introduces another. The synthesis of different stereoisomers, for instance, epimers at C-24, would be essential to understand the spatial requirements for biological activity. While specific synthetic routes for the stereoisomers of this compound are not readily found in the literature, their evaluation would provide invaluable insight into the topology of its molecular target.

Impact of Chiral Centers on In Vitro Activity

The chirality of the side chain, particularly at the C-24 position where the isopropyltelluro group is attached, would likely have a profound impact on in vitro activity. Different stereoisomers would present the tellurium moiety in different spatial orientations. This would directly affect how the molecule interacts with its biological target, potentially leading to significant differences in efficacy. For example, one stereoisomer might bind with high affinity to a specific enzyme or receptor, while another might be completely inactive due to steric clashes or improper orientation of key interacting groups.

Importance of the Cholestane Scaffold for Recognition

The cholestane scaffold serves as a rigid and lipophilic backbone, pre-organizing the molecule for interaction with biological membranes and proteins. Cholesterol and its analogs are known to be recognized by a variety of cellular components. nih.gov The specific stereochemistry and conformation of the fused ring system are critical for this recognition.

The cholestane core of this compound is likely essential for guiding the molecule to its site of action, potentially by facilitating its insertion into cellular membranes or by providing a structural framework that is recognized by specific protein binding pockets. Studies on other cholesterol analogs have shown that even minor modifications to the sterol ring system can dramatically alter biological activity. nih.gov The combination of the rigid cholestane scaffold and the reactive tellurium-containing side chain creates a molecule with the potential for highly specific and potent biological effects, such as the inhibition of squalene (B77637) metabolism, a key step in cholesterol biosynthesis. nih.gov

Truncated or Modified Steroid Ring Systems

The steroid nucleus, a tetracyclic cyclopentanoperhydrophenanthrene structure, serves as a critical scaffold for molecular recognition by various enzymes and receptors. Modifications to this core, including ring contraction, expansion, or cleavage, could significantly alter the biological profile of this compound.

In the context of other steroidal compounds, studies have shown that:

A-Ring Modification: Changes to the A-ring, such as aromatization or the introduction of heteroatoms, can drastically alter receptor binding and enzymatic inhibition. For some steroid inhibitors, the planarity of the A/B ring junction is crucial for activity.

C- and D-Ring Modifications: The C and D rings and the attached side chain often play a pivotal role in directing the molecule to its biological target and in the binding process itself. Research on vitamin D analogs indicates that while D-ring modifications are less common, they can lead to compounds with significant biological potency. For some enzyme inhibitors, the integrity and conformation of the D-ring are critical for inhibitory action.

Without experimental data on truncated or modified ring systems of this compound, it is impossible to construct a data table or provide detailed research findings on how such changes would impact its in vitro activity.

Remote Functional Group Effects on the Tellurium Moiety

General principles from medicinal chemistry suggest that:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the steroid backbone could modulate the electronic nature of the tellurium atom, potentially influencing its ability to interact with biological targets.

Conformational Effects: Remote substituents can induce conformational changes in the steroid rings and the side chain, which could alter the presentation of the tellurium moiety to a binding site.

Solubility and Transport: Modifications can affect the compound's solubility and its ability to traverse cell membranes in vitro, thereby influencing its accessibility to intracellular targets.

Currently, there is a lack of published in vitro studies that systematically explore the impact of such remote functionalization on the biological activity of this compound.

Emerging Non Clinical Applications and Future Research Avenues

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Organotellurium compounds are recognized for their utility as reagents and intermediates in a variety of organic syntheses, often proceeding under mild conditions with high selectivity. scholaris.caresearchgate.net The tellurium atom in 24-(Isopropyltelluro)chol-5-en-3beta-ol can be expected to serve as a versatile functional handle for further chemical modifications of the cholesterol side chain.

The carbon-tellurium bond in This compound represents a key site for synthetic elaboration. While direct studies on this specific compound are not prevalent, the known reactivity of organotellurium compounds suggests its potential as a precursor for a variety of advanced steroid derivatives. For instance, organotellurides can undergo oxidative elimination or be transformed into other functional groups, providing pathways to novel steroids that are not easily accessible through conventional synthetic routes. This could facilitate the synthesis of new classes of neuroactive steroids or other biologically relevant steroidal compounds. scholaris.cauni-muenchen.de The synthesis of various steroid derivatives often starts from readily available sterols like cholesterol, and the introduction of a tellurium group at the C24 position offers a unique point of modification. nih.govlibretexts.orgjiwaji.edu

Potential Synthetic Transformations of the Isopropyltelluro Moiety

| Transformation | Reagents/Conditions | Potential Product |

|---|---|---|

| Oxidation/Elimination | Oxidizing agents (e.g., H₂O₂) | Alkenyl steroid |

| Transmetalation | Organolithium reagents | Lithiated steroid intermediate |

| Halogenation | Halogenating agents (e.g., SO₂Cl₂) | Halogenated steroid |

The tellurium center in This compound can participate in various chalcogen-mediated organic transformations. Organotellurium compounds are known to facilitate cyclization reactions and the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For example, intramolecular reactions involving the telluroether and other functional groups within the steroid could be envisioned, leading to complex polycyclic structures. The tellurium atom can act as an internal nucleophile or be activated to become electrophilic, enabling a range of transformations. The reactivity of telluroethers is a key aspect of organotellurium chemistry. wikipedia.org

Examples of Potential Chalcogen-Mediated Reactions

| Reaction Type | Description |

|---|---|

| Intramolecular Cyclization | The tellurium atom could facilitate the formation of a new ring by attacking an electrophilic center within the steroid molecule. |

| Cross-Coupling Reactions | The C-Te bond could participate in transition-metal-catalyzed cross-coupling reactions to introduce new substituents. |

Application as a Chemical Probe for Biological Targets In Vitro

The unique properties of tellurium, including its redox activity and the existence of multiple stable isotopes, make This compound a candidate for development as a chemical probe to study biological systems. nih.gov

While This compound itself is not inherently fluorescent, the organotellurium moiety can be incorporated into fluorescent probe design. nih.govacs.org The tellurium atom can influence the photophysical properties of a fluorophore, and its redox sensitivity can be exploited to create probes that respond to changes in the cellular environment, such as the presence of reactive oxygen species (ROS). researchgate.net

Furthermore, tellurium possesses several stable isotopes (e.g., ¹²⁴Te, ¹²⁵Te, ¹²⁶Te, ¹²⁸Te, ¹³⁰Te), which makes isotopic labeling a feasible strategy. scholaris.ca A version of This compound enriched with a specific tellurium isotope could be synthesized and used as a tracer in studies of cholesterol metabolism and transport. ekb.egkit.edunih.govbiorxiv.org This would allow for sensitive detection and quantification by mass spectrometry-based techniques.

Potential Labeling Strategies

| Labeling Type | Approach | Potential Application |

|---|---|---|

| Fluorescent | Incorporation of the telluro-steroid into a larger fluorescent molecule. | Imaging cholesterol trafficking and localization in cells. |

Chemical probes are invaluable tools for identifying protein-small molecule interactions in complex biological samples. nih.govchemrxiv.orgbiorxiv.orggenomeweb.comThis compound , as a modified cholesterol molecule, could be used to identify and study proteins that bind to cholesterol or related sterols. The tellurium atom provides a unique elemental tag that can be detected by techniques like inductively coupled plasma mass spectrometry (ICP-MS), which could be coupled with proteomic workflows. Organotellurium compounds have been developed as probes for mass cytometry, a technique that allows for highly multiplexed analysis of single cells. scholaris.canih.gov A tagged version of this molecule could potentially be used to isolate and identify cholesterol-binding proteins from cell lysates. nih.gov

Integration into Advanced Materials Science

Organotellurium compounds have been explored for their use in materials science due to their unique electronic and self-assembly properties. researchgate.netekb.eg The incorporation of a steroidal backbone, which has its own interesting properties in materials science (e.g., in liquid crystals and gelators), with a tellurium moiety could lead to novel materials. nih.gov

The amphiphilic nature of This compound , with its polar hydroxyl head group and nonpolar steroidal body and tail, suggests that it could self-assemble into various nanostructures in solution, such as micelles or vesicles. The presence of the tellurium atom could impart interesting electronic or optical properties to these assemblies. Tellurium-containing polymers have been shown to form responsive materials, and it is conceivable that this small molecule could be used as a building block or dopant in more complex material formulations. researchgate.netcsic.esnih.govresearchgate.net

Self-Assembly Properties for Supramolecular Structures

The molecular architecture of this compound, featuring a rigid steroidal framework and a flexible, functionalized side chain, makes it an intriguing candidate for the construction of ordered supramolecular structures. The principles of molecular self-assembly, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, are central to this potential. nih.gov

Cholesterol and its derivatives are well-known for their ability to self-assemble into various complex structures, including monolayers, bilayers, and liquid crystals. The planarity of the steroid ring system facilitates molecular packing, while the hydroxyl group at the 3-beta position can participate in hydrogen bonding networks. nih.gov The introduction of the isopropyltelluro group at the C-24 position adds another layer of complexity and functionality.

Research on other functionalized organic molecules has demonstrated that specific interactions can guide the formation of aggregates into well-defined morphologies. nih.gov For instance, studies on butanol isomers and their phenyl derivatives have shown how molecular geometry and the presence of specific functional groups influence the formation of supramolecular clusters through hydrogen bonding. nih.gov In the case of this compound, the tellurium atom, with its high polarizability and potential for secondary bonding interactions (chalcogen bonding), could play a crucial role in directing the self-assembly process. These interactions, which are stronger than typical van der Waals forces, could lead to novel packing arrangements and material properties.

The self-assembly of such molecules could result in the formation of nanotubes, vesicles, or organogels, with potential applications in drug delivery, sensing, and catalysis. The specific morphology of the resulting supramolecular structures would be dependent on factors such as solvent, temperature, and concentration.

Potential in Organic Electronics or Semiconductors

The presence of tellurium in this compound suggests a significant potential for applications in organic electronics and as a semiconductor material. Tellurium-containing compounds, in general, have been a subject of growing interest in this field due to their unique electronic and optical properties. acs.org

The substitution of lighter chalcogens like sulfur or selenium with tellurium in conjugated polymers has been shown to induce several favorable properties. acs.org These include a red-shifted optical absorption, high polarizability, and strong intermolecular interactions, which are beneficial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.org The strong intermolecular Te–Te interactions can enhance interchain electronic coupling, facilitating charge transport. acs.org

While this compound is not a conjugated polymer, the tellurium atom within its structure could still impart semiconducting properties. Research into various tellurium-containing materials has highlighted their potential as semiconductors. nih.govopticsjournal.netacs.org For example, elemental tellurium is a p-type semiconductor, and its alloys and compounds, such as cadmium telluride (CdTe), are used in high-efficiency solar cells. opticsjournal.netsteemit.com

The table below summarizes the properties of some tellurium-containing materials, illustrating their relevance in semiconductor applications.

| Material | Key Properties | Potential Application |

| Cadmium Telluride (CdTe) | High efficiency in solar energy conversion. steemit.com | Solar panels. steemit.com |

| Bismuth Telluride (Bi2Te3) | Good thermoelectric properties. steemit.com | Thermoelectric devices. steemit.com |

| Tellurium-Selenium-Oxygen (TeSeO) Compounds | p-channel semiconductor with a tunable bandgap. opticsjournal.net | High-performance field-effect transistors. opticsjournal.net |

| Polytellurophenes | Red-shifted optical absorption, strong intermolecular Te-Te interactions. acs.org | Organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.org |